1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DAPH-12 and belongs to the class of spirocyclic ketones. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development.
Mécanisme D'action
The exact mechanism of action of DAPH-12 is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. DAPH-12 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DAPH-12 has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer cells, DAPH-12 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In Alzheimer's disease models, DAPH-12 has been shown to inhibit the aggregation of beta-amyloid peptides and reduce oxidative stress. In Parkinson's disease models, DAPH-12 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPH-12 in lab experiments is its unique chemical structure and pharmacological properties, which make it an attractive candidate for drug development. However, one of the main limitations of using DAPH-12 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DAPH-12, including:
1. Further optimization of the synthesis method to improve the overall yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of DAPH-12 in vivo to determine its efficacy and safety.
3. Identification of the molecular targets and signaling pathways involved in the mechanism of action of DAPH-12.
4. Evaluation of the potential therapeutic applications of DAPH-12 in other diseases, such as diabetes and cardiovascular disease.
5. Development of novel drug delivery systems for DAPH-12 to improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one is a synthetic compound that has shown promising results as a potential therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of DAPH-12 involves a multi-step process that starts with the reaction between 4-phenylbutan-2-one and 1,3-propanediol to form the intermediate compound 1-(4-phenylbutan-2-yl)-1,3-propanediol. This intermediate is then reacted with paraformaldehyde and ammonium acetate to form the spirocyclic ketone 1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one. The overall yield of this synthesis process is around 25%.
Applications De Recherche Scientifique
DAPH-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPH-12 has shown promising results as a potent inhibitor of the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. In Alzheimer's disease research, DAPH-12 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of this disease. In Parkinson's disease research, DAPH-12 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-14(15-5-3-2-4-6-15)13-16(19)18-9-7-17(8-10-18)20-11-12-21-17/h2-6,14H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUVGQOWFEFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2(CC1)OCCO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.